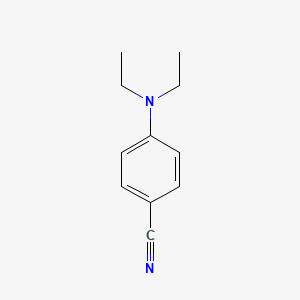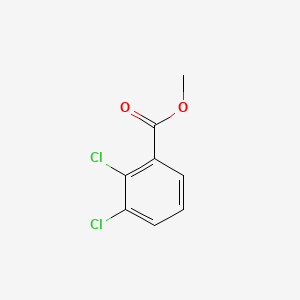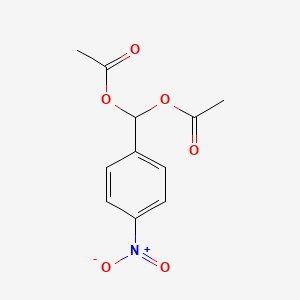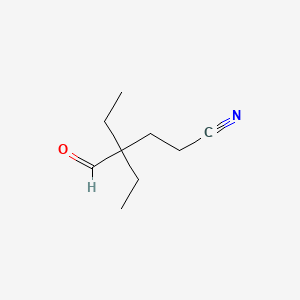
Chloromethyl benzoate
Overview
Description
Chloromethyl benzoate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from benzoic acid and chloromethanol. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl benzoate can be synthesized through the esterification of benzoic acid with chloromethanol in the presence of an acid catalyst. Another method involves the reaction of benzoic acid with chloromethyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using chlorine gas in the presence of a catalyst to produce 4-chloromethyl benzoic acid, which is then esterified .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form benzoic acid derivatives or reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Chloromethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloromethyl benzoate involves its reactivity as an ester and a chloromethyl group. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a solvent.
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in medicine and as a plasticizer.
Uniqueness
Chloromethyl benzoate is unique due to its chloromethyl group, which imparts additional reactivity compared to other benzoate esters. This makes it particularly useful in synthetic organic chemistry for introducing chloromethyl functionality into molecules .
Properties
IUPAC Name |
chloromethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZXICVMMSYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967975 | |
| Record name | Chloromethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-05-7 | |
| Record name | Methanol, 1-chloro-, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5335-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5335-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloromethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5D6QG3XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Chloromethyl benzoate in materials science?
A1: this compound derivatives are valuable building blocks in polymer chemistry. For example, polyvinyl alcohol can be modified with 4-(chloromethyl)benzoate side chains. Upon UV irradiation, the chloromethyl groups undergo homolytic cleavage to generate benzyl-type radicals. These radicals can then react with the surface of multi-walled carbon nanotubes (MWCNTs), forming covalent bonds and effectively functionalizing the nanotubes []. This approach holds promise for creating novel hybrid materials incorporating polymers and nanocarbons.
Q2: Can you provide an example of this compound's use in organic synthesis?
A2: Methyl 3-(chloromethyl)benzoate, a specific derivative, serves as a key precursor in synthesizing vasodilator taprostene []. This highlights the compound's utility in medicinal chemistry.
Q3: How is this compound utilized in the development of analytical reagents?
A3: this compound plays a role in synthesizing Chloramphenicol (CAP) haptens, which are used to develop analytical reagents for detecting CAP []. Specifically, Methyl 4-(chloromethyl)benzoate (MCB) shows promise in conjugating with CAP to create effective haptens for this purpose.
Q4: Are there any reported methods for large-scale production of compounds related to this compound?
A4: Yes, a synthesis method for 2-Methoxyl-5-amino sulfanoylmethyl benzoate, a related compound, has been reported []. This method claims advantages such as a short process, high yield, environmental friendliness, and suitability for industrial-scale production.
Q5: What are the structural characteristics of this compound derivatives?
A5: While the provided research doesn't explicitly detail the molecular formula or weight of this compound, it highlights the reactivity of the chloromethyl group. This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of various functional groups to the benzene ring. This reactivity is crucial for its applications in polymer chemistry and the synthesis of complex molecules [, ].
Q6: Can this compound derivatives be used as initiators in polymerization reactions?
A6: Yes, hyperbranched polymers containing this compound moieties can act as macroinitiators in the cationic ring-opening polymerization of 2-methyl-2-oxazoline []. This demonstrates the compound's versatility in controlling polymer architecture and creating materials with specific properties.
Q7: How is this compound utilized in synthesizing heterocyclic compounds?
A7: this compound derivatives act as key intermediates in creating various heterocyclic systems. Examples include:
- Benzothieno[3,2-c]isoquinolin-5(6H)-ones and their derivatives: This synthesis also leads to sulfinyl and sulfonyl derivatives, broadening the range of accessible compounds [].
- Pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones and their derivatives: Similar to the previous example, this synthesis also yields sulfinyl and sulfonyl derivatives [].
- 3-Cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives: This synthesis highlights the compound's utility in creating structurally diverse heterocyclic systems [].
- Derivatives of pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline: This example further emphasizes the versatility of this compound in heterocyclic chemistry [].
Q8: Are there alternative synthetic routes for compounds typically synthesized using this compound?
A8: While the provided research doesn't delve into specific alternatives, it does mention a Sommelet reaction for synthesizing 3-formylbenzoate, a compound potentially synthesized using this compound derivatives []. This suggests that alternative synthetic pathways might exist.
Q9: How is the reactivity of this compound influenced by substituents on the benzene ring?
A9: While specific examples are limited, the research suggests that electron-withdrawing groups on the benzene ring can enhance the reactivity of the chloromethyl group towards radical reactions []. This insight is crucial for optimizing reaction conditions and achieving desired product yields.
Q10: What analytical techniques are employed to characterize this compound and related compounds?
A10: The research highlights the use of various spectroscopic techniques for characterization, including:
- X-ray photoelectron spectroscopy (XPS): This technique is used to analyze the surface composition and confirm the covalent bonding between polymer side chains and MWCNTs after functionalization with this compound derivatives [].
- Raman spectroscopy: This method helps identify structural changes and defects in MWCNTs following functionalization [].
- UV and fluorescence spectroscopy: These techniques are employed to characterize Chloramphenicol (CAP) complete antigens synthesized using this compound derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
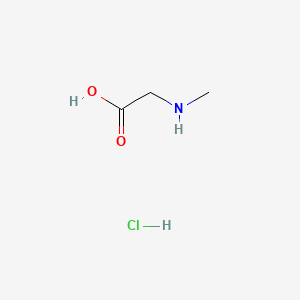
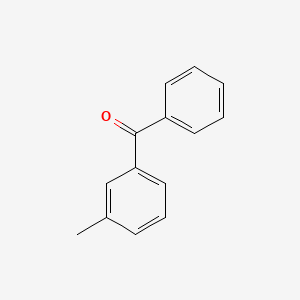
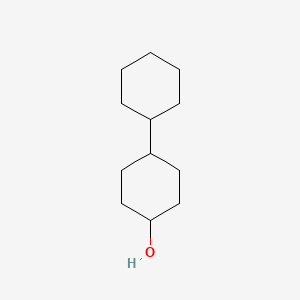
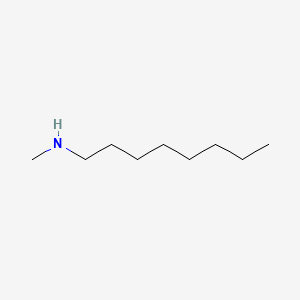
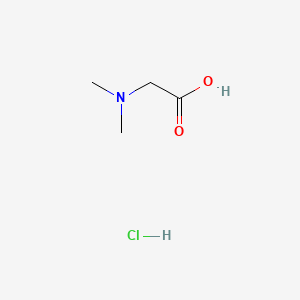
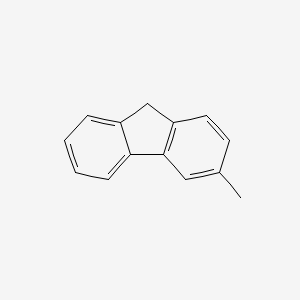
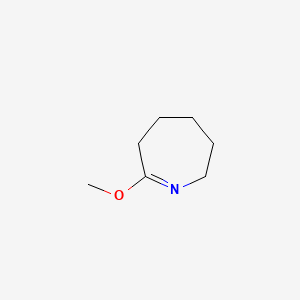
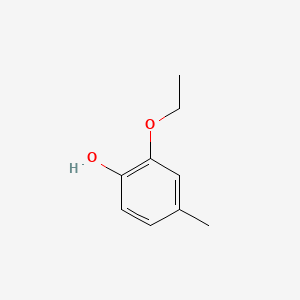
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)

